Pyridine borane

Catalog No.
S639630
CAS No.
110-51-0
M.F
C5H5BN
M. Wt
89.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine borane

CAS Number

110-51-0

Product Name

Pyridine borane

Molecular Formula

C5H5BN

Molecular Weight

89.91 g/mol

InChI

InChI=1S/C5H5BN/c6-7-4-2-1-3-5-7/h1-5H

InChI Key

SZTRIFADSYXGNH-UHFFFAOYSA-N

SMILES

[B].C1=CC=NC=C1

Synonyms

pyridine borane

Canonical SMILES

[B-][N+]1=CC=CC=C1

Reducing Agent:

  • Pyridine borane acts as a mild reducing agent, particularly useful for protein modification. Due to its controlled reactivity, it can selectively target specific functional groups in proteins, such as amino groups. This property makes it valuable in studying protein structure and function. )

Synthesis of Precursors:

  • Pyridine borane serves as a precursor for the synthesis of other important compounds. For instance, it is a key component in the production of boron carbon nitride (BC₄N), a material with potential applications in catalysis, electronics, and sensors. Source: American Chemical Society, "Chemical Vapor Deposition of Boron Carbon Nitride Thin Films from Pyridine-Borane":

Catalyst:

  • Recent research explores the potential of pyridine borane as a catalyst for various organic reactions. For example, studies have demonstrated its effectiveness in amide bond formation, offering advantages like improved solubility and tolerance for diverse functional groups compared to traditional catalysts. Source: MDPI, "Borane-Pyridine: An Efficient Catalyst for Direct Amidation":

Other Applications:

  • Pyridine borane also finds use in:
    • Hydroboration reactions, involving the addition of a boron-hydrogen bond across double or triple carbon-carbon bonds in alkenes and alkynes. Source: Sigma-Aldrich product page, "Borane pyridine complex BH3·NC₅H₅":
    • Adsorption studies to investigate the interaction of gases with various surfaces.

Pyridine borane is a chemical compound that consists of a boron atom bonded to a pyridine ring. It is known for its utility in organic synthesis, particularly as a reducing agent and catalyst. The compound exhibits unique properties due to the presence of both the electron-deficient boron and the nitrogen-containing aromatic pyridine, which contribute to its reactivity and ability to form complexes with other substrates. Pyridine borane is often represented in the form of the pyridine-borane complex, which enhances its stability and reactivity in various

  • Reduction Reactions: It has been demonstrated to selectively reduce amino acids, particularly tryptophan, to dihydrotryptophan without affecting other amino acids in proteins . This selectivity makes it valuable in biochemistry for modifying proteins.
  • Amidation: Pyridine borane acts as an effective catalyst in the direct amidation of carboxylic acids and amines, facilitating the formation of secondary and tertiary carboxamides . This reaction is notable for its broad substrate scope and high yields.
  • Thioesterification: The compound can catalyze the direct coupling of carboxylic acids with thiols to form thioesters, which are important intermediates in organic synthesis .

The synthesis of pyridine borane can be achieved through several methods:

  • Electrophilic Aromatic Borylation: Pyridine borane complexes can be synthesized from 2-arylpyridines via an electrophilic borylation reaction using boron tribromide .
  • Hydroboration: Treatment of pyridine borane with halogens or strong acids leads to activated complexes capable of hydroborating alkenes at room temperature .
  • Direct Reaction with Sodium Borohydride: A common laboratory method involves reacting sodium borohydride with pyridine in an organic solvent like ethyl acetate, followed by careful addition of water to facilitate the formation of pyridine borane .

Pyridine borane finds applications across various fields:

  • Organic Synthesis: It is widely used as a reducing agent and catalyst in synthetic organic chemistry, particularly for reactions involving carboxylic acids and amines.
  • Biochemistry: Its ability to selectively modify proteins makes it valuable in biochemical research for studying protein structure and function.
  • Pharmaceuticals: Pyridine borane's role in synthesizing thioesters and amidation processes makes it relevant in drug development and formulation.

Studies on pyridine borane interactions have revealed its capacity to form stable complexes with various substrates. For instance, it can interact with thiols to produce thioesters effectively. Additionally, its interaction with halogenated compounds enhances its reactivity in hydroboration reactions . The specificity of pyridine borane for certain amino acids under varying conditions has also been extensively studied, highlighting its potential for targeted modifications in protein chemistry .

Pyridine borane is unique in its combination of properties derived from both the boron atom and the pyridine ring. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundStructureKey PropertiesUnique Features
BoraneBH3Strong reducing agentHighly reactive, less selective
Dimethylamine Borane(CH3)2N-BH3Reducing agent for aminesLess sterically hindered than pyridine borane
Trimethylamine Borane(CH3)3N-BH3Reducing agentMore steric hindrance than pyridine borane
Ammonia BoraneNH3-BH3Reducing agentLess stable than pyridine borane

Pyridine borane's ability to selectively reduce specific amino acids while maintaining protein functionality sets it apart from other boron-containing compounds. Its catalytic efficiency in amidation reactions further enhances its utility compared to simpler boranes or amines.

Hydrogen Bond Acceptor Count

1

Exact Mass

90.0515043 g/mol

Monoisotopic Mass

90.0515043 g/mol

Heavy Atom Count

7

UNII

8JXE4C7UEX

GHS Hazard Statements

Aggregated GHS information provided by 179 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (21.79%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H310+H330 (21.79%): Fatal in contact with skin or if inhaled [Danger Acute toxicity, dermal;
acute toxicity, inhalation];
H310 (24.58%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (75.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (99.44%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

110-51-0

General Manufacturing Information

Boron, trihydro(pyridine)-, (T-4)-: ACTIVE

Dates

Modify: 2023-08-15

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